PRO-905

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

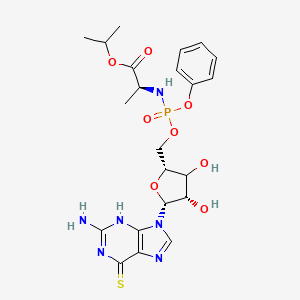

C22H29N6O8PS |

|---|---|

Molecular Weight |

568.5 g/mol |

IUPAC Name |

propan-2-yl (2S)-2-[[[(2R,4S,5R)-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |

InChI |

InChI=1S/C22H29N6O8PS/c1-11(2)34-21(31)12(3)27-37(32,36-13-7-5-4-6-8-13)33-9-14-16(29)17(30)20(35-14)28-10-24-15-18(28)25-22(23)26-19(15)38/h4-8,10-12,14,16-17,20,29-30H,9H2,1-3H3,(H,27,32)(H3,23,25,26,38)/t12-,14+,16?,17-,20+,37?/m0/s1 |

InChI Key |

VCKNXILWUJSHHX-HZLWQFRPSA-N |

Isomeric SMILES |

C[C@@H](C(=O)OC(C)C)NP(=O)(OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C2NC(=NC3=S)N)O)O)OC4=CC=CC=C4 |

Canonical SMILES |

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=NC3=C2NC(=NC3=S)N)O)O)OC4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of PRO-905 in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of PRO-905, a novel purine antimetabolite, in cancer cells. The information is primarily based on preclinical studies in Malignant Peripheral Nerve Sheath Tumors (MPNST), with a focus on its combination with glutamine amidotransferase inhibitors.

Core Mechanism of Action

This compound is a phosphoramidate protide designed to deliver the active nucleotide antimetabolite thioguanosine monophosphate (TGMP) into tumor cells.[1][2][3][4][5] As a purine antimetabolite, this compound targets the purine salvage pathway, a critical metabolic route for the synthesis of nucleotides required for DNA and RNA replication.[1][2][3][4][5] By introducing a fraudulent nucleotide, this compound disrupts the normal synthesis and incorporation of purines into nucleic acids, leading to dose-dependent inhibition of cancer cell proliferation and colony formation.[1][2][3][4]

A key therapeutic strategy involves the dual inhibition of both the de novo and purine salvage pathways.[1][2][4] The efficacy of this compound is significantly enhanced when combined with JHU395, a glutamine amidotransferase inhibitor that blocks the de novo synthesis of purines.[1][2][3][4] This combination therapy creates a robust antitumor effect by simultaneously cutting off the two major sources of purine nucleotides for cancer cells.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound in MPNST models.

Table 1: In Vitro Efficacy of this compound and Combination with JHU395

| Cell Line | Treatment | IC50 (μM) | Colony Formation Inhibition | Reference |

| Human MPNST Cells | This compound | Dose-dependent | Significant inhibition | [1][2][3][4] |

| Human MPNST Cells | JHU395 + this compound | Not specified | Enhanced inhibition compared to single agents | [1][3][4] |

Table 2: In Vivo Efficacy of this compound in MPNST Xenograft Models

| Model | Treatment | Tumor Growth Inhibition | Key Findings | Reference |

| Human Patient-Derived Xenograft (PDX) | This compound | Significant inhibition | Well-tolerated | [1][2][3][4] |

| Murine Flank MPNST Model | This compound | Significant inhibition | Well-tolerated | [1][2][3][4] |

| Murine Flank MPNST Model | JHU395 + this compound | Augmented antitumor efficacy compared to single agents | Enhanced therapeutic effect | [1][3][4] |

Table 3: Pharmacokinetic and Pharmacodynamic Properties of this compound

| Parameter | Value | Model System | Key Insight | Reference |

| TGMP Delivery to Tumors | >2.5 times better than equimolar 6-mercaptopurine | Preclinical models | This compound is an efficient prodrug | [1][3][4][5] |

| Purine Salvage Incorporation | Effectively prevented | Human MPNST cells | Direct mechanism of action | [1][3][4][5] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by this compound and the general workflow of the preclinical experiments.

Dual inhibition of de novo and salvage purine synthesis pathways by JHU395 and this compound.

General workflow for preclinical evaluation of this compound in MPNST models.

Experimental Protocols

Cell Lines and Culture

-

Cell Lines: Human Malignant Peripheral Nerve Sheath Tumor (MPNST) cell lines were used for in vitro experiments.

-

Culture Conditions: Cells were maintained in appropriate growth medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Colony Formation Assay

-

Objective: To assess the long-term proliferative capacity of cancer cells after drug treatment.

-

Methodology:

-

MPNST cells were seeded at a low density in 6-well plates.

-

Cells were treated with varying concentrations of this compound, JHU395, or the combination.

-

The medium was replaced every 3-4 days with fresh medium containing the drugs.

-

After a designated period (e.g., 10-14 days), colonies were fixed with methanol and stained with crystal violet.

-

The number and size of colonies were quantified using imaging software.

-

Nucleic Acid Incorporation Assay

-

Objective: To determine the effect of this compound on the incorporation of purine salvage substrates into DNA and RNA.

-

Methodology:

-

MPNST cells were cultured in the presence of this compound.

-

A radiolabeled purine salvage substrate (e.g., ³H-hypoxanthine or ³H-guanine) was added to the culture medium.

-

After incubation, cells were harvested, and genomic DNA and total RNA were isolated.

-

The amount of radiolabel incorporated into the nucleic acids was measured using a scintillation counter.

-

The results were normalized to the total amount of DNA or RNA.

-

Patient-Derived Xenograft (PDX) and Murine Flank Models

-

Objective: To evaluate the in vivo antitumor efficacy and tolerability of this compound.

-

Methodology:

-

PDX Model: Fresh tumor tissue from MPNST patients was surgically implanted subcutaneously into immunocompromised mice.

-

Murine Flank Model: Murine MPNST cells were injected subcutaneously into the flank of syngeneic mice.

-

Once tumors reached a palpable size, mice were randomized into treatment groups (vehicle control, this compound, JHU395, or combination).

-

Drugs were administered according to a predetermined schedule (e.g., daily oral gavage).

-

Tumor volume was measured regularly using calipers.

-

Animal body weight and general health were monitored to assess toxicity.

-

At the end of the study, tumors were excised for further analysis (e.g., metabolomics).

-

Tumor Metabolomics

-

Objective: To analyze the metabolic changes in tumors following treatment with this compound and JHU395.

-

Methodology:

-

Tumors from treated and control mice were harvested and flash-frozen in liquid nitrogen.

-

Metabolites were extracted from the tumor tissue.

-

The levels of purine pathway metabolites were quantified using liquid chromatography-mass spectrometry (LC-MS).

-

This guide provides a foundational understanding of the mechanism of action of this compound and its potential as a therapeutic agent for cancers reliant on the purine salvage pathway. Further research is warranted to explore its efficacy in other cancer types and to advance its clinical development.

References

- 1. artscimedia.case.edu [artscimedia.case.edu]

- 2. Establishment of Patient-Derived Xenografts in Mice [en.bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]

PRO-905: A Technical Guide to a Novel Purine Salvage Pathway Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PRO-905 is a novel, preclinical phosphoramidate protide of thioguanosine monophosphate (TGMP) designed to efficiently target the purine salvage pathway. Developed as a more effective and potentially less toxic alternative to conventional purine antimetabolites like 6-mercaptopurine (6-MP), this compound has demonstrated significant antitumor activity in preclinical models of Malignant Peripheral Nerve Sheath Tumors (MPNST). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, synthesis, preclinical efficacy, and detailed experimental methodologies.

Introduction

The purine salvage pathway is a critical cellular process for recycling purine bases from the degradation of nucleotides, providing an alternative to the de novo synthesis pathway. In many cancers, there is an increased reliance on both pathways to sustain rapid proliferation. Targeting the purine salvage pathway is a clinically validated anticancer strategy. This compound represents a next-generation approach to this strategy, engineered for superior delivery of the active cytotoxic metabolite, TGMP, to tumor tissues.

Mechanism of Action

This compound is a phosphoramidate protide, a prodrug strategy that masks the negative charge of the phosphate group in TGMP. This modification enhances the molecule's ability to cross cellular membranes. Once inside the cell, the phosphoramidate moiety is cleaved, releasing TGMP.

The released TGMP, an analogue of guanosine monophosphate (GMP), exerts its cytotoxic effects through multiple mechanisms:

-

Inhibition of Purine Synthesis: TGMP can feedback-inhibit key enzymes in the de novo purine synthesis pathway.

-

Incorporation into Nucleic Acids: TGMP is further phosphorylated to thioguanosine diphosphate (TGDP) and thioguanosine triphosphate (TGTP). These fraudulent nucleotides are incorporated into RNA and DNA, respectively, leading to disruption of nucleic acid and protein synthesis, DNA damage, and ultimately, apoptosis.

By delivering TGMP directly, this compound bypasses the need for enzymatic activation by hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which can be a mechanism of resistance to drugs like 6-MP.

Role in the Purine Salvage Pathway

The purine salvage pathway reclaims purine bases (adenine, guanine, and hypoxanthine) and converts them back into their respective mononucleotides. This compound acts as a competitive inhibitor and a fraudulent substrate within this pathway.

Below is a diagram illustrating the purine salvage pathway and the mechanism of action of this compound.

Synthesis of this compound

This compound is synthesized in a four-step process starting from 2',3'-O-isopropylidene-guanosine.[1]

References

A Technical Overview of PRO-905: A Phosphoramidate Protide of Thioguanosine Monophosphate

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of PRO-905, a novel phosphoramidate protide designed for the targeted intracellular delivery of thioguanosine monophosphate (TGMP). This compound has been investigated as a purine antimetabolite for treating aggressive soft-tissue sarcomas, specifically Malignant Peripheral Nerve Sheath Tumors (MPNST).[1][2][3] The ProTide approach is a prodrug strategy designed to deliver nucleoside monophosphates into cells, bypassing the often rate-limiting initial phosphorylation step required for the activation of many nucleoside analogs.[4][5][6][7]

Core Concept and Mechanism of Action

Cancer cells rely on two primary pathways for nucleotide synthesis: the de novo pathway, which builds nucleotides from simple precursors, and the salvage pathway, which recycles nucleobases. This compound is designed to inhibit the purine salvage pathway.[1][2] It is a prodrug that efficiently delivers the active nucleotide antimetabolite, TGMP, into tumor cells.[1][3] This targeted delivery overcomes the limitations of traditional antimetabolites like 6-mercaptopurine (6-MP).[1]

Once inside the cell, the ProTide's masking groups are enzymatically cleaved, releasing the active TGMP. This process is illustrated below.

Research has shown that combining this compound with an inhibitor of the de novo pathway, such as JHU395, results in enhanced antitumor efficacy in MPNST models.[1][2] This dual inhibition strategy effectively starves the cancer cells of essential purines.

Data Presentation

Quantitative analysis demonstrates the superior efficiency of this compound in delivering the active TGMP to tumors compared to the traditional antimetabolite 6-mercaptopurine (6-MP).

Table 1: Pharmacokinetic Advantage of this compound vs. 6-MP

| Compound | Analyte | Metric | Value | Fold Increase |

|---|---|---|---|---|

| This compound | TGMP | AUC₀→t (nmol/g/hour) | 268 | >2.5x |

| 6-MP | TGMP | AUC₀→t (nmol/g/hour) | 114 | - |

Data sourced from pharmacokinetic studies in murine models.[1]

Table 2: In Vitro Efficacy in Human MPNST Cells (JH-2-002 Line)

| Treatment | Concentration | Effect |

|---|---|---|

| This compound (single agent) | 10 µmol/L | ~20% decrease in colony area |

| JHU395 (single agent) | 1 µmol/L | ~20% decrease in colony area |

| This compound + JHU395 | 10 µmol/L + 1 µmol/L | Enhanced inhibitory potency (quantitative value not specified in source) |

Data from colony forming assays.[1]

Experimental Protocols

The development and validation of this compound involved a multi-stage process from chemical synthesis to preclinical in vivo evaluation.

Synthesis of this compound

This compound was synthesized in a four-step process starting from 2′,3′-O-isopropylidene-guanosine.[1]

-

Phosphorylation: 2′,3′-O-isopropylideneguanosine is reacted with isopropyl [chloro(phenoxy)phosphoryl]-l-alaninate to produce the phosphoramidate intermediate (Cpd 902).

-

Thionation: The intermediate is converted to its 6-thioguanosine analog (Cpd 904) through a reaction with anhydrous sodium hydrogen sulfide.

-

Deprotection: The isopropylidene protecting group is removed to yield the final compound, this compound.

-

Characterization: The final product is characterized and confirmed using ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry.[1]

In Vitro Colony Formation Assay

The inhibitory effects of this compound, both alone and in combination, were assessed using colony formation assays in human MPNST cells (e.g., JH-2-002 line). Cells were treated with the specified concentrations of this compound and/or JHU395. After a period of incubation to allow for colony growth, the total colony area was measured and compared against untreated controls to determine the dose-dependent inhibition of cell proliferation and survival.[1]

In Vivo Pharmacokinetic and Efficacy Models

-

Pharmacokinetics: The delivery of TGMP to tumors was evaluated in mice. This compound or an equimolar dose of 6-MP was administered, and tumor tissue was collected over time to determine the concentration of TGMP, allowing for the calculation of the area under the curve (AUC).[1]

-

Efficacy Models: The antitumor activity of this compound was tested in two primary models:

-

Human Patient-Derived Xenograft (PDX) Models: MPNST tumors from human patients were implanted into immunocompromised mice to test therapeutic efficacy in a clinically relevant context.

-

Murine Flank Models: Murine MPNST cells were implanted into the flank of mice to evaluate tumor growth inhibition. In both models, this compound was found to inhibit MPNST growth and was well-tolerated.[1][2]

-

Conclusion

This compound is a promising phosphoramidate protide that leverages the ProTide technology to achieve significantly enhanced tumor delivery of the active antimetabolite TGMP compared to conventional drugs like 6-MP.[1][2][3] Its mechanism, targeting the purine salvage pathway, shows potent anti-proliferative effects in MPNST cells. Furthermore, preclinical data strongly supports its use in combination with inhibitors of the de novo purine synthesis pathway, representing a rational and potentially highly effective therapeutic strategy for aggressive soft-tissue sarcomas.[1]

References

- 1. This compound, a Novel Purine Antimetabolite, Combines with Glutamine Amidotransferase Inhibition to Suppress Growth of Malignant Peripheral Nerve Sheath Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a Novel Purine Antimetabolite, Combines with Glutamine Amidotransferase Inhibition to Suppress Growth of Malignant Peripheral Nerve Sheath Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. The ProTide Prodrug Technology: From the Concept to the Clinic: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protide - Wikipedia [en.wikipedia.org]

- 7. Synthesis of phosphoramidate prodrugs: ProTide approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and Development of PRO-905: A Novel Purine Antimetabolite for Malignant Peripheral Nerve Sheath Tumors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Malignant Peripheral Nerve Sheath Tumors (MPNSTs) are aggressive, debilitating soft-tissue sarcomas with a grim prognosis and limited therapeutic options. The development of novel, targeted therapies is of paramount importance. This whitepaper details the discovery and preclinical development of PRO-905, a novel phosphoramidate protide of thioguanosine monophosphate (TGMP), which has demonstrated significant antitumor activity in MPNST models. This compound was designed as a more efficient and tolerable alternative to the conventional antimetabolite 6-mercaptopurine (6-MP). This document provides a comprehensive overview of the mechanism of action, synthesis, and preclinical evaluation of this compound, including detailed experimental protocols and quantitative data from in vitro and in vivo studies. The findings presented herein underscore the potential of this compound as a promising therapeutic agent for MPNST, particularly in combination with other targeted therapies.

Introduction

Malignant Peripheral Nerve Sheath Tumors (MPNSTs) are rare and aggressive sarcomas originating from the peripheral nerve sheath. They can arise sporadically or in association with the genetic disorder Neurofibromatosis type 1 (NF1). The prognosis for patients with MPNST is poor, with high rates of local recurrence and distant metastasis. Standard treatment regimens, including surgery, radiation, and chemotherapy, have shown limited efficacy, highlighting the urgent need for novel therapeutic strategies.

Recent research has focused on exploiting the metabolic vulnerabilities of cancer cells. One such vulnerability lies in the purine biosynthesis pathways, which are essential for DNA and RNA synthesis and cellular proliferation. MPNSTs have been shown to be susceptible to the inhibition of these pathways. The glutamine amidotransferase inhibitor JHU395, which targets the de novo purine synthesis pathway, has demonstrated partial tumor growth inhibition in preclinical MPNST models. To enhance this therapeutic effect, combination strategies targeting the purine salvage pathway have been explored.

The antimetabolite 6-mercaptopurine (6-MP) has been used in combination with glutamine amidotransferase inhibitors; however, its clinical utility is hampered by significant toxicities. This led to the development of this compound, a novel phosphoramidate protide (ProTide) of thioguanosine monophosphate (TGMP). The ProTide technology is designed to efficiently deliver the active nucleotide antimetabolite, TGMP, into tumor cells, thereby bypassing the rate-limiting enzymatic activation steps and potentially reducing systemic toxicity. This document outlines the discovery, mechanism of action, and preclinical development of this compound for the treatment of MPNST.

Mechanism of Action of this compound

This compound is a prodrug that, once inside the cell, is metabolized to release the active cytotoxic agent, thioguanosine monophosphate (TGMP). TGMP is a purine analog that exerts its antitumor effects through a dual mechanism of action:

-

Inhibition of the Purine Salvage Pathway: TGMP mimics the natural purine nucleotide guanosine monophosphate (GMP) and competitively inhibits key enzymes in the purine salvage pathway. This disruption of purine metabolism deprives the rapidly proliferating cancer cells of the necessary building blocks for DNA and RNA synthesis.

-

Incorporation into Nucleic Acids: TGMP is further phosphorylated to thioguanosine diphosphate (TGDP) and thioguanosine triphosphate (TGTP). These fraudulent nucleotides are incorporated into DNA and RNA, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.

The combination of this compound with a glutamine amidotransferase inhibitor like JHU395 creates a synergistic antitumor effect by simultaneously blocking both the de novo and salvage pathways of purine synthesis, effectively starving the MPNST cells of essential nucleotides.

This compound intracellular activation and mechanism of action.

Synthesis of this compound

This compound was synthesized as a phosphoramidate protide of thioguanosine. The synthesis was a multi-step process starting from 2′,3′-O-isopropylidene-guanosine and isopropyl [chloro(phenoxy)phosphoryl]-l-alaninate. The final product was purified by high-performance liquid chromatography (HPLC) to greater than 99.5% purity and its structure was confirmed by ¹H and ¹³C nuclear magnetic resonance (NMR) and mass spectrometry.

Simplified synthetic workflow for this compound.

Preclinical Data

The antitumor activity of this compound was evaluated in a series of in vitro and in vivo preclinical studies using MPNST cell lines and patient-derived xenograft (PDX) models.

In Vitro Studies

4.1.1 Cell Viability and Colony Formation Assays

This compound demonstrated potent, dose-dependent inhibition of colony formation in human MPNST cell lines, including sNF96.2 and JH-2-002.[1] When used as a single agent, this compound (10 µmol/L) decreased the colony area of JH-2-002 cells by approximately 20%.[1] In combination with the glutamine amidotransferase inhibitor JHU395 (1 µmol/L), a synergistic effect was observed, with an approximate 80% reduction in colony formation.[1]

| Treatment Group | Cell Line | Concentration | % Colony Area Reduction (Approx.) |

| This compound (single agent) | JH-2-002 | 10 µmol/L | 20% |

| JHU395 (single agent) | JH-2-002 | 1 µmol/L | 20% |

| This compound + JHU395 | JH-2-002 | 10 µmol/L + 1 µmol/L | 80% |

4.1.2 Purine Salvage Pathway Inhibition

To confirm the mechanism of action, a ³H-hypoxanthine incorporation assay was performed in sNF96.2 cells. This assay measures the incorporation of radiolabeled hypoxanthine into newly synthesized DNA and RNA, a key process in the purine salvage pathway. This compound was shown to effectively inhibit the incorporation of ³H-hypoxanthine into nucleic acids.[1]

| Treatment Group | Cell Line | Concentration | Outcome |

| This compound | sNF96.2 | 10 µmol/L | Inhibition of ³H-hypoxanthine incorporation |

| JHU395 | sNF96.2 | 10 µmol/L | Inhibition of ³H-hypoxanthine incorporation |

In Vivo Studies

4.2.1 Pharmacokinetics and Tumor Delivery

The pharmacokinetic profile of this compound was evaluated in mice bearing murine flank MPNST. This compound demonstrated superior delivery of the active metabolite, TGMP, to tumors compared to an equimolar dose of 6-MP. The tumor delivery of TGMP was over 2.5 times greater with this compound.[1]

| Compound | Dose | TGMP Tumor Delivery (AUC₀→t) |

| This compound | Equimolar to 6-MP | >2.5-fold higher than 6-MP |

| 6-MP | Equimolar to this compound | Baseline |

4.2.2 Antitumor Efficacy in Patient-Derived Xenograft (PDX) Model

The in vivo antitumor efficacy of this compound was assessed in a human MPNST PDX model (JH-2-031) implanted in NOD scid gamma (NSG) mice. Mice treated with this compound (20 mg/kg, intraperitoneally, 5 days a week) exhibited a significant reduction in tumor growth compared to the vehicle-treated control group. At the end of the study, the mean tumor mass in the this compound treated group was significantly smaller than in the control group.

| Treatment Group | Animal Model | Dose | Mean Final Tumor Mass (mg) |

| This compound | NSG mice with JH-2-031 PDX | 20 mg/kg | 1,322 |

| Vehicle | NSG mice with JH-2-031 PDX | - | 2,733 |

Experimental Protocols

Cell Lines and Culture Conditions

Human MPNST cell lines sNF96.2 and JH-2-002 were used for in vitro experiments. Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and cultured in a humidified incubator at 37°C with 5% CO₂.

Colony Formation Assay

-

Cells were seeded in 6-well plates at a low density (e.g., 500 cells/well).

-

After 24 hours, cells were treated with various concentrations of this compound, JHU395, or a combination of both.

-

The medium containing the drugs was refreshed every 3-4 days.

-

After 10-14 days of incubation, colonies were fixed with methanol and stained with 0.5% crystal violet.

-

The number and area of colonies were quantified using an imaging system and appropriate software.

Workflow for the colony formation assay.

³H-Hypoxanthine Incorporation Assay

-

sNF96.2 cells were seeded in 24-well plates.

-

Cells were treated with this compound or JHU395 for a specified period.

-

³H-hypoxanthine was added to the culture medium and incubated for 4-6 hours.

-

Cells were washed with PBS and nucleic acids were precipitated with trichloroacetic acid (TCA).

-

The amount of incorporated radioactivity was measured using a scintillation counter.

In Vivo Patient-Derived Xenograft (PDX) Model

-

Tumor fragments from a human MPNST (JH-2-031) were surgically implanted into the flank of immunodeficient NSG mice.

-

Tumor growth was monitored regularly using calipers.

-

When tumors reached a palpable size, mice were randomized into treatment and control groups.

-

This compound (20 mg/kg) or vehicle was administered intraperitoneally 5 days a week.

-

Tumor volume and body weight were measured throughout the study.

-

At the end of the study, tumors were excised and weighed.

Workflow for the in vivo PDX model study.

Conclusion

This compound represents a promising new therapeutic agent for the treatment of MPNST. As a novel phosphoramidate protide of TGMP, it offers a more efficient and potentially less toxic approach to targeting the purine salvage pathway compared to existing antimetabolites. Preclinical studies have demonstrated its potent single-agent antitumor activity and a synergistic effect when combined with the glutamine amidotransferase inhibitor JHU395. The dual blockade of both the de novo and salvage purine synthesis pathways presents a compelling strategy for treating these aggressive tumors. Further clinical investigation of this compound, both as a monotherapy and in combination with other targeted agents, is warranted to determine its full therapeutic potential in patients with MPNST.

References

PRO-905: A Technical Guide to a Novel Phosphoramidate Protide for Malignant Peripheral Nerve Sheath Tumors

An In-Depth Analysis for Researchers and Drug Development Professionals

Introduction

PRO-905 is an investigational phosphoramidate protide designed for the targeted treatment of Malignant Peripheral Nerve Sheath Tumors (MPNST), which are aggressive soft-tissue sarcomas with a poor prognosis.[1][2] Developed as a more efficient and tolerable alternative to the purine antimetabolite 6-mercaptopurine (6-MP), this compound delivers the active nucleotide antimetabolite, thioguanosine monophosphate (TGMP), directly to tumor cells.[1][2][3][4] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental data related to this compound.

Chemical Structure and Physicochemical Properties

This compound is a phosphoramidate prodrug of 6-thioguanosine monophosphate (TGMP). The "protide" technology masks the phosphate group of the nucleotide with an amino acid ester and an aryl group, creating a more lipophilic molecule that can more readily cross cell membranes. Once inside the cell, these masking groups are cleaved by intracellular enzymes to release the active TGMP.[5][6]

Synthesis of this compound

The synthesis of this compound is a four-step process that begins with 2',3'-O-isopropylidene-guanosine. This starting material is reacted with isopropyl [chloro(phenoxy)phosphoryl]-L-alaninate. The resulting product is then converted to its 6-thioguanosine analog by reaction with anhydrous sodium hydrogen sulfide. The final step involves the deprotection of the isopropylidene group to yield this compound.[3][7] The purity of the final product has been reported to be 99.5%, with characterization performed using ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry.[7]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not yet fully published. However, based on its structure as a phosphoramidate protide of TGMP, the following properties can be inferred and are compared with the parent nucleotide, TGMP.

| Property | This compound (Inferred) | Thioguanosine Monophosphate (TGMP) |

| Molecular Formula | C₂₀H₂₆N₇O₈PS (Calculated) | C₁₀H₁₄N₅O₇PS[8] |

| Molecular Weight | 571.5 g/mol (Calculated) | 379.29 g/mol [8] |

| Solubility | Expected to have higher lipophilicity and membrane permeability compared to TGMP due to the protide moiety. | Predicted Water Solubility: 3.21 mg/mL[9] |

| pKa (Strongest Acidic) | Not Determined | 1.49[9] |

| pKa (Strongest Basic) | Not Determined | 0.88[9] |

Mechanism of Action and Signaling Pathway

This compound is designed to enhance the therapeutic efficacy of targeting purine metabolism in cancer cells. Many tumors, including MPNST, rely on both de novo purine synthesis and purine salvage pathways for the nucleotides necessary for DNA and RNA synthesis. This compound specifically targets the purine salvage pathway.

Once inside the tumor cell, this compound is metabolized to 6-thioguanosine monophosphate (TGMP). TGMP is a fraudulent nucleotide that is incorporated into DNA and RNA, leading to cytotoxicity and cell death. By delivering pre-activated TGMP, this compound bypasses the need for enzymatic activation by hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which can be a mechanism of resistance to drugs like 6-mercaptopurine.

This compound has been studied in combination with JHU395, a glutamine amidotransferase inhibitor that blocks the de novo purine synthesis pathway.[1][2][3] This dual-targeting strategy aims to comprehensively shut down purine supply to the cancer cells, leading to a more potent anti-tumor effect.

Preclinical Efficacy

Preclinical studies have demonstrated the potent anti-tumor activity of this compound, both as a single agent and in combination with JHU395.

Pharmacokinetics

A key advantage of this compound is its enhanced delivery of the active metabolite TGMP to tumors compared to equimolar doses of 6-mercaptopurine.

| Compound | Dose | TGMP AUC₀→t in Tumor (nmol/g/hour) | Fold Enhancement |

| This compound | 10 mg/kg, i.p. | 268[4] | >2.5x[4] |

| 6-Mercaptopurine | 2.9 mg/kg, i.p. (equimolar) | 114[4] | - |

In Vitro Efficacy

Colony formation assays in human MPNST cell lines have shown that this compound effectively inhibits cell proliferation in a dose-dependent manner.

| Cell Line | Treatment | Concentration (µM) | % Decrease in Colony Area (approx.) |

| JH-2-002 | This compound (single agent) | 10 | 20%[4] |

| JH-2-002 | JHU395 (single agent) | 1 | 20%[4] |

| JH-2-002 | This compound + JHU395 | 10 + 1 | 80%[4] |

In Vivo Efficacy

Studies in both murine flank and human patient-derived xenograft (PDX) models of MPNST have confirmed the in vivo activity and tolerability of this compound.

| Model | Treatment | Dose | Outcome |

| Murine Flank MPNST | This compound | 10 mg/kg, i.p. | Significant slowing of tumor growth over 3 weeks.[3] |

| Human MPNST PDX | This compound | Not Specified | Well-tolerated with significant reduction in tumor mass compared to vehicle.[4] |

Experimental Protocols

The following are summaries of key experimental protocols used in the preclinical evaluation of this compound.

Cell Culture

Human MPNST cell lines (e.g., sNF96.2 and JH-2-002) and murine MPNST cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

Colony Formation Assay

A typical workflow for assessing the effect of this compound on cell proliferation is as follows:

Detailed Protocol:

-

Cell Plating: Seed MPNST cells at a low density (e.g., 500-2000 cells/well) in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound, with or without JHU395. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a period of 7 to 14 days, allowing single cells to form visible colonies.

-

Fixing and Staining: Gently wash the colonies with PBS, fix with a solution like methanol or paraformaldehyde, and then stain with 0.5% crystal violet solution.

-

Quantification: After washing away excess stain and drying the plates, the colonies are imaged, and the total colony area is quantified using image analysis software.

Patient-Derived Xenograft (PDX) Model Studies

Detailed Protocol:

-

Implantation: Freshly resected human MPNST tissue is surgically implanted subcutaneously into the flank of immunocompromised mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into different treatment cohorts.

-

Treatment Administration: this compound is administered to the treatment group, typically via intraperitoneal (i.p.) injection, on a predetermined schedule. The control group receives a vehicle solution.

-

Monitoring: Tumor dimensions and animal weight are measured regularly (e.g., 2-3 times per week). Tumor volume is calculated using the formula: (Length x Width²)/2.

-

Endpoint Analysis: The study is concluded when tumors in the control group reach a predetermined size or after a set duration. Tumors are then excised, weighed, and may be processed for further histological or molecular analysis.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for Malignant Peripheral Nerve Sheath Tumors. Its design as a phosphoramidate protide allows for enhanced delivery of the active metabolite TGMP to tumors, resulting in potent anti-tumor activity. The preclinical data strongly support its efficacy, particularly in combination with inhibitors of the de novo purine synthesis pathway. Further clinical investigation is warranted to determine the safety and efficacy of this compound in patients with MPNST. Ongoing research will likely focus on optimizing dosing schedules, identifying predictive biomarkers of response, and exploring its potential in other tumor types dependent on the purine salvage pathway.

References

- 1. This compound, a Novel Purine Antimetabolite, Combines with Glutamine Amidotransferase Inhibition to Suppress Growth of Malignant Peripheral Nerve Sheath Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Medvik: this compound, a Novel Purine Antimetabolite, Combines with Glutamine Amidotransferase Inhibition to Suppress Growth of Malignant Peripheral Nerve Sheath Tumor [medvik.cz]

- 5. Phosphoramidates and phosphonamidates (ProTides) with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. 6-Thioguanosine monophosphate | C10H14N5O7PS | CID 3034646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

Preclinical Efficacy of PRO-905 in Malignant Peripheral Nerve Sheath Tumors: A Technical Overview

This technical guide provides an in-depth analysis of the preclinical antitumor activity of PRO-905, a novel purine antimetabolite. The data presented herein is derived from foundational studies on this compound, with a particular focus on its application in malignant peripheral nerve sheath tumors (MPNST), aggressive soft-tissue sarcomas with poor prognoses. This document is intended for researchers, scientists, and professionals in the field of drug development.

This compound is a phosphoramidate protide designed to efficiently deliver the active nucleotide antimetabolite thioguanosine monophosphate (TGMP) to tumor tissues.[1][2][3][4] It represents a significant advancement over traditional antimetabolites like 6-mercaptopurine (6-MP), offering a more efficient and well-tolerated profile by targeting the purine salvage pathway.[1][2][3][4] Preclinical models have demonstrated that this compound delivers TGMP to tumors over 2.5 times more effectively than an equimolar dose of 6-MP.[1][2][3][4]

The primary mechanism of action of this compound involves the inhibition of the purine salvage pathway, thereby preventing the incorporation of purine salvage substrates into nucleic acids.[1][2][3][4] This activity has been shown to inhibit the growth of human MPNST cells in a dose-dependent manner.[1][2][3][4] Furthermore, this compound has demonstrated significant single-agent antitumor activity in both human patient-derived xenograft (PDX) and murine flank MPNST models.[1][2][4]

A key therapeutic strategy investigated in preclinical studies is the combination of this compound with JHU395, an inhibitor of glutamine amidotransferase.[1][2] JHU395 targets the de novo purine synthesis pathway. The dual inhibition of both the de novo and purine salvage pathways has been shown to enhance therapeutic efficacy against MPNST.[2][3] This combination therapy has demonstrated augmented antitumor effects in murine models and enhanced inhibitory potency in human MPNST cell lines.[1][2][3][4]

Quantitative Data on Antitumor Activity

The antitumor effects of this compound, both as a single agent and in combination with JHU395, have been quantified in various preclinical assays. The following tables summarize key findings from these studies.

Table 1: In Vitro Efficacy of this compound and JHU395 Combination on Colony Formation in JH-2-002 MPNST Cells

| Treatment Group | Concentration (µmol/L) | Ratio of Colony Area to No Treatment |

| Control | JHU395: 0, this compound: 0 | 1.0 |

| This compound | 3 | Significantly Reduced |

| This compound | 10 | Significantly Reduced |

| JHU395 | 1 | Significantly Reduced |

| Combination | JHU395: 1, this compound: 3 | Further Reduced vs Single Agents |

| Combination | JHU395: 1, this compound: 10 | Further Reduced vs Single Agents |

| Data is qualitative based on descriptions in search result[5]. Specific numerical values for colony area ratios were not provided. |

Table 2: Effect of this compound and JHU395 on Radiolabeled Guanine Incorporation in JH-2-002 MPNST Cells

| Treatment Group (10 µmol/L for 6 hours) | Guanine Incorporation into DNA | Guanine Incorporation into RNA |

| Control | Baseline | Baseline |

| This compound | Significantly Reduced | Significantly Reduced |

| JHU395 | Significantly Reduced | Significantly Reduced |

| Combination | Most Significant Reduction | Most Significant Reduction |

| Data is qualitative based on descriptions in search result[5]. Specific numerical values for radiolabeled guanine incorporation were not provided. |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the protocols for key experiments conducted to evaluate the antitumor activity of this compound.

1. Synthesis of this compound

This compound was synthesized through a four-step process commencing with 2',3'-O-isopropylidene-guanosine.[1]

-

Preparation of 2',3'-O-isopropylideneguanosine based on previously established methods.

-

Reaction of the prepared compound with isopropyl [chloro(phenoxy)phosphoryl]-l-alaninate to yield Cpd 902.

-

Transformation of Cpd 902 to its 6-thioguanosine analogue (Cpd 904) through a reaction with anhydrous sodium hydrogen sulfide.

-

Deprotection of the isopropylidene group to produce the final compound, this compound (Cpd 905).

-

Characterization of the final product was performed using ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (MS).[1]

2. Cell Culture

Human MPNST cell lines, including JH-2-002, were utilized for in vitro experiments. The specific cell culture conditions, such as media composition, temperature, and CO2 levels, would conform to standard laboratory practices for these cell types.

3. Colony Formation Assay

This assay was employed to assess the inhibitory effect of this compound and JHU395 on the proliferation of human MPNST cells.[5]

-

JH-2-002 cells were seeded in appropriate culture plates.

-

Cells were treated with varying concentrations of this compound, JHU395, or a combination of both.

-

After a suitable incubation period to allow for colony formation, the cells were stained with crystal violet.

-

The area of the colonies was quantified using imaging software, such as the FIJI Colony Area plugin.

-

The ratio of the colony area in treated cells to that in untreated cells was calculated to determine the inhibitory effect.[5]

4. Radiolabeled Guanine Incorporation Assay

This experiment was designed to measure the effect of this compound and JHU395 on the incorporation of purine salvage substrates into nucleic acids.[5]

-

JH-2-002 cells were treated with this compound, JHU395, or a combination of both at a concentration of 10 µmol/L for 6 hours.

-

Radiolabeled guanine was introduced to the cell culture.

-

Following incubation, DNA and RNA were extracted from the cells.

-

The amount of radiolabeled guanine incorporated into the DNA and RNA was quantified to assess the level of inhibition of the purine salvage pathway.[5]

5. Western Blot Analysis

Western blotting was used to determine the effects of this compound and JHU395 on key proteins involved in DNA damage and apoptosis.[5]

-

JH-2-002 cells were treated with single-agent this compound, JHU395, or a combination. Doxorubicin was used as a positive control for DNA damage.

-

Cell lysates were prepared, and protein concentrations were determined.

-

Proteins were separated by SDS-PAGE and transferred to a membrane.

-

The membrane was probed with primary antibodies against γH2AX (a marker of DNA damage) and cleaved PARP (a marker of apoptosis).

-

GAPDH and tubulin were used as loading controls to ensure equal protein loading.[5]

6. In Vivo Tumor Models

The antitumor efficacy of this compound was evaluated in preclinical animal models.

-

Patient-Derived Xenograft (PDX) and Murine Flank MPNST Models: Human MPNST cells or patient-derived tumor tissue was implanted into immunocompromised mice.[1][2][4]

-

Once tumors were established, mice were treated with this compound, JHU395, a combination of both, or a vehicle control.

-

Tumor growth was monitored and measured over time.

-

The tolerability of the treatments was assessed by monitoring the body weight of the mice.[1][2][4]

7. Tumor Metabolomics

Metabolomic studies were conducted to understand the metabolic changes in tumors following treatment.

-

Tumors were generated in mice and the animals were treated with this compound, JHU395, or a combination for five days.[1]

-

Tumors were harvested and flash-frozen in liquid nitrogen.

-

Metabolites were extracted using 80% cold methanol in water.

-

The extracted metabolites were analyzed to identify changes in metabolic pathways, particularly purine and pyrimidine metabolism.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and the experimental workflows.

Caption: Mechanism of action of this compound and JHU395 on purine synthesis pathways.

Caption: Overview of the preclinical experimental workflow for this compound evaluation.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound, a Novel Purine Antimetabolite, Combines with Glutamine Amidotransferase Inhibition to Suppress Growth of Malignant Peripheral Nerve Sheath Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Collection - Data from this compound, a Novel Purine Antimetabolite, Combines with Glutamine Amidotransferase Inhibition to Suppress Growth of Malignant Peripheral Nerve Sheath Tumor - Molecular Cancer Therapeutics - Figshare [aacr.figshare.com]

- 5. researchgate.net [researchgate.net]

In-depth Technical Guide: PRO-905 Target Validation in Malignant Peripheral Nerve sheath Tumors (MPNST)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical validation of PRO-905, a novel therapeutic agent for the treatment of Malignant Peripheral Nerve Sheath Tumors (MPNST). This document details the core mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Core Concept: Targeting Purine Metabolism in MPNST

Malignant peripheral nerve sheath tumors are aggressive soft-tissue sarcomas with a historically poor prognosis and limited effective therapeutic options. A promising therapeutic strategy involves targeting the metabolic pathways essential for the rapid proliferation of cancer cells. This compound is a novel purine antimetabolite designed to exploit the dependence of MPNST cells on the purine salvage pathway for nucleotide synthesis.

Target: Purine Salvage Pathway

This compound is a phosphoramidate protide of thioguanosine monophosphate (TGMP) . This formulation facilitates the efficient delivery of the active cytotoxic metabolite, TGMP, into tumor cells. Once inside the cell, TGMP is further phosphorylated to its active triphosphate form. This active form is then incorporated into DNA and RNA, leading to cytotoxicity and the inhibition of tumor growth. By disrupting the purine salvage pathway, this compound effectively halts the recycling of purine bases, a critical source of nucleotides for DNA and RNA synthesis in cancer cells.

Data Presentation: Quantitative Efficacy of this compound

The following table summarizes the key quantitative data from preclinical evaluations of this compound in MPNST models.

| Experimental Model | Cell Line / Model | Treatment | Metric | Result |

| In Vitro | Human MPNST Cells (JH-2-002) | This compound (10 µmol/L) | Colony Area Reduction | Approximately 20% decrease compared to control. |

| In Vivo | Murine Flank MPNST Model | This compound (10 mg/kg, i.p.) | TGMP Delivery to Tumor | Over 2.5-fold enhanced delivery compared to equimolar 6-mercaptopurine. |

| In Vivo | Human MPNST PDX (JH-2-031) | This compound (20 mg/kg, i.p.) | Tumor Growth | Slowed tumor growth over the course of the study compared to vehicle. |

| In Vitro | Human MPNST Cells (sNF96.2) | This compound (10 µmol/L) | ³H-hypoxanthine incorporation | Significant prevention of incorporation into nucleic acids. |

| In Vivo | Murine Flank MPNST Model | This compound + JHU395 | Antitumor Efficacy | Augmented antitumor efficacy compared to either single agent. |

Experimental Protocols

Detailed methodologies for the key experiments cited in the validation of this compound are provided below.

Colony Formation Assay

-

Objective: To assess the long-term survival and proliferative capacity of MPNST cells following treatment with this compound.

-

Materials:

-

MPNST cell lines (e.g., sNF96.2, JH-2-002)

-

Complete cell culture medium

-

6-well plates

-

This compound

-

Crystal Violet staining solution (0.5% w/v in methanol)

-

-

Procedure:

-

Seed MPNST cells into 6-well plates at a low density (e.g., 500-1000 cells/well) and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound or vehicle control.

-

Incubate the plates for 10-14 days, replacing the medium with freshly prepared treatment every 3-4 days.

-

After the incubation period, wash the colonies with phosphate-buffered saline (PBS).

-

Fix the colonies with 100% methanol for 15 minutes.

-

Stain the fixed colonies with Crystal Violet solution for 20 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies (defined as a cluster of ≥50 cells) in each well.

-

Nucleic Acid Incorporation Assay (³H-Hypoxanthine)

-

Objective: To quantify the inhibition of the purine salvage pathway by measuring the incorporation of a radiolabeled purine precursor into newly synthesized nucleic acids.

-

Materials:

-

MPNST cell lines

-

Complete cell culture medium

-

24-well plates

-

This compound

-

³H-hypoxanthine

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter

-

-

Procedure:

-

Plate MPNST cells in 24-well plates and allow them to attach.

-

Treat the cells with this compound or vehicle control for a predetermined time (e.g., 6 hours).

-

Add ³H-hypoxanthine to the culture medium and incubate for an additional period to allow for incorporation.

-

Aspirate the medium and wash the cells with ice-cold PBS.

-

Precipitate the nucleic acids by adding cold 10% TCA and incubating on ice.

-

Wash the precipitate with ethanol to remove unincorporated radiolabel.

-

Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

-

Patient-Derived Xenograft (PDX) In Vivo Study

-

Objective: To evaluate the anti-tumor activity and tolerability of this compound in a clinically relevant in vivo model of MPNST.

-

Materials:

-

Immunodeficient mice (e.g., NOD-scid gamma mice)

-

Patient-derived MPNST tissue

-

Surgical tools for implantation

-

This compound formulation for in vivo administration

-

Calipers for tumor measurement

-

-

Procedure:

-

Surgically implant small fragments of human MPNST tissue subcutaneously into the flanks of immunodeficient mice.

-

Allow the tumors to establish and reach a palpable size (e.g., 100-150 mm³).

-

Randomize mice into treatment and control (vehicle) groups.

-

Administer this compound at the determined dose and schedule (e.g., 20 mg/kg, intraperitoneally, 5 days a week).

-

Measure tumor dimensions with calipers twice weekly and calculate tumor volume.

-

Monitor the body weight and overall health of the mice as an indicator of treatment toxicity.

-

At the study endpoint, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker assessment).

-

Mandatory Visualizations

Signaling Pathway of this compound Action

Caption: Intracellular activation and mechanism of this compound.

Experimental Workflow for this compound Target Validation

Caption: Preclinical validation workflow for this compound in MPNST.

Logical Relationship of Dual Purine Synthesis Inhibition

Caption: Dual inhibition of purine synthesis pathways in MPNST.

The Role of PRO-905 in Inhibiting Nucleotide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PRO-905 is a novel phosphoramidate protide of thioguanosine monophosphate (TGMP), designed as a more efficient and tolerable alternative to traditional purine antimetabolites like 6-mercaptopurine (6-MP). This document provides an in-depth technical overview of this compound's mechanism of action, focusing on its role in the inhibition of the purine salvage pathway for nucleotide synthesis. We present key preclinical data, detailed experimental protocols, and visual representations of the underlying biochemical pathways and experimental workflows. The data herein supports the therapeutic strategy of dual pathway inhibition, where this compound's targeting of the purine salvage pathway is combined with the inhibition of the de novo purine synthesis pathway, offering a promising approach for aggressive cancers such as Malignant Peripheral Nerve Sheath Tumors (MPNST).

Introduction: The Dual-Inhibition Strategy in Purine Synthesis

Cancer cells exhibit a high demand for nucleotides to sustain rapid proliferation and DNA replication. This demand is met through two primary pathways: the de novo synthesis pathway, which builds purines from simpler molecules, and the purine salvage pathway, which recycles pre-existing purine bases. Targeting only one of these pathways can be insufficient, as cancer cells can often compensate by upregulating the other.

This compound was developed to target the purine salvage pathway effectively. It is a prodrug that delivers the active antimetabolite, thioguanosine monophosphate (TGMP), directly to tumor cells. This approach is particularly effective when combined with inhibitors of the de novo pathway, such as the glutamine amidotransferase inhibitor JHU395. By blocking both avenues of purine acquisition, this dual-inhibition strategy aims to create a state of "purine starvation," leading to potent anti-tumor effects.

Mechanism of Action of this compound

This compound acts as a targeted delivery system for TGMP. Once intracellular, TGMP is further phosphorylated to thioguanosine diphosphate (TGDP) and thioguanosine triphosphate (TGTP). The cytotoxic effects of this compound are primarily mediated by the incorporation of TGTP into DNA and RNA.[1][2][3] This incorporation disrupts nucleic acid synthesis and function, leading to DNA damage and replication arrest, ultimately inducing apoptosis.[4]

By delivering TGMP, this compound effectively competes with endogenous purine salvage substrates, thereby inhibiting the recycling of purines into the nucleotide pool.[5] This mechanism is distinct from and complementary to de novo pathway inhibitors like JHU395, which block the initial steps of purine synthesis.

Quantitative Preclinical Data

The preclinical efficacy of this compound, both as a single agent and in combination with JHU395, has been demonstrated in various MPNST models. The following tables summarize the key quantitative findings.

Table 1: Pharmacokinetic Profile of this compound vs. 6-Mercaptopurine (6-MP)

| Compound | Dose (intraperitoneal) | Active Metabolite | Tumor Delivery (AUC₀→t) | Fold Increase | Reference |

| This compound | 10 mg/kg | TGMP | 268 nmol/g/hour | >2.5x | [6] |

| 6-MP | 2.9 mg/kg (equimolar) | TGMP | 114 nmol/g/hour | 1x | [6] |

This data highlights the superior efficiency of this compound in delivering the active TGMP to tumors compared to an equimolar dose of 6-MP.[6]

Table 2: In Vitro Efficacy of this compound in MPNST Cell Lines

| Cell Line | Treatment | Concentration | Effect | Reference |

| JH-2-002 | This compound (single agent) | 10 µmol/L | ~20% decrease in colony area | [6] |

| JH-2-002 | JHU395 (single agent) | 1 µmol/L | ~20% decrease in colony area | [6] |

| JH-2-002 | This compound + JHU395 | 10 µmol/L + 1 µmol/L | Enhanced inhibition of colony formation | [6] |

| sNF96.2 | This compound | Dose-dependent | Inhibition of colony formation | [5] |

Note: Specific IC50 values for this compound in these cell lines were not available in the reviewed literature. The data indicates dose-dependent activity and a synergistic effect when combined with JHU395.

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

Colony Formation Assay

This assay assesses the long-term proliferative capacity of cancer cells following drug treatment.

-

Cell Plating: Human MPNST cell lines (e.g., sNF96.2, JH-2-002) are seeded in 6-well plates at a density of 1000 cells per well.

-

Adhesion: Cells are allowed to adhere to the plate for approximately 24 hours in standard culture conditions.

-

Drug Treatment: The following day, the culture medium is replaced with fresh medium containing the indicated concentrations of this compound, JHU395, the combination, or a DMSO vehicle control.

-

Incubation: Plates are incubated for an extended period (e.g., 1-2 weeks) to allow for colony formation.

-

Staining and Analysis: Colonies are fixed with methanol and stained with crystal violet. The total colony area in each well is then quantified using imaging software. The percentage of growth inhibition is calculated relative to the DMSO control.

³H-Hypoxanthine Incorporation Assay

This assay measures the uptake of radiolabeled hypoxanthine into newly synthesized nucleic acids, providing a direct measure of purine salvage pathway activity.

-

Cell Culture: MPNST cells are cultured in 96-well plates.

-

Drug Incubation: Cells are pre-incubated with this compound, JHU395, or a vehicle control for a specified period (e.g., 6 hours).

-

Radiolabeling: ³H-hypoxanthine (e.g., 1 µCi per well) is added to each well.

-

Pulse Incubation: The plates are incubated for an additional period (e.g., 24-48 hours) to allow for the incorporation of the radiolabel into DNA and RNA.[7][8]

-

Harvesting and Lysis: At the end of the incubation, the plates are frozen at -80°C and then thawed to lyse the cells.

-

Scintillation Counting: The contents of each well are harvested onto a filter mat, and the incorporated radioactivity is measured using a liquid scintillation counter.[7] A decrease in ³H-hypoxanthine incorporation indicates inhibition of the purine salvage pathway.

In Vivo Murine Models of MPNST

Both patient-derived xenograft (PDX) and murine flank allograft models have been used to evaluate the anti-tumor activity of this compound.

-

Tumor Implantation (PDX Model):

-

JH-2-031 MPNST PDX specimens are obtained from a repository.

-

Female NSG (NOD scid gamma) mice (10 weeks old) are anesthetized.

-

A small tumor fragment (~3 mm in diameter) is implanted subcutaneously in the right flank of each mouse, suspended in Matrigel.

-

Tumors are allowed to grow to a palpable size (e.g., >500 mm³) before being harvested and passaged to experimental mice.

-

-

Tumor Implantation (Allograft Model):

-

Male B6 mice (~10 weeks old) are injected in the right flank with 3 x 10⁶ MPNST cells derived from an NPcis mouse tumor.

-

Tumors are allowed to form for 3-4 weeks.

-

-

Treatment:

-

Mice are randomized into treatment groups with equivalent mean tumor volumes.

-

This compound (e.g., 10 mg/kg) or a vehicle control is administered intraperitoneally (i.p.) according to the study schedule (e.g., daily for three weeks).

-

-

Monitoring and Endpoint:

-

Tumor volumes are measured regularly using calipers and calculated with the formula: Volume = (Length x Width²)/2.

-

Animal weights are monitored as an indicator of toxicity.

-

At the study endpoint, mice are euthanized, and tumors are harvested for further analysis.

-

Synthesis of this compound

This compound is synthesized in a multi-step process:

-

Starting Material: The synthesis begins with 2′,3′-O-isopropylideneguanosine.

-

Phosphoramidate Coupling: This is reacted with isopropyl [chloro(phenoxy)phosphoryl]-l-alaninate.

-

Thionation: The resulting product is converted to its 6-thioguanosine analogue.

-

Deprotection: The isopropylidene group is removed to yield the final product, this compound.

-

Purification and Characterization: The final compound is purified by HPLC and characterized by ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry.

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental processes related to this compound.

Caption: Dual inhibition of purine synthesis by JHU395 and this compound.

Caption: Preclinical evaluation workflow for this compound.

Conclusion

This compound represents a significant advancement in the development of purine antimetabolites. Its design as a phosphoramidate protide allows for enhanced delivery of the active metabolite, TGMP, to tumors, leading to superior pharmacokinetic properties compared to older drugs like 6-MP. The preclinical data strongly support its mechanism of action in inhibiting the purine salvage pathway. The most compelling therapeutic potential of this compound lies in its combination with de novo purine synthesis inhibitors, a strategy that effectively cuts off the nucleotide supply to cancer cells. This dual-inhibition approach, validated by robust in vitro and in vivo data, holds considerable promise for the treatment of aggressive sarcomas like MPNST and warrants further clinical investigation.

References

- 1. Thioguanine Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. SMPDB [smpdb.ca]

- 3. Thiopurine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. This compound, a Novel Purine Antimetabolite, Combines with Glutamine Amidotransferase Inhibition to Suppress Growth of Malignant Peripheral Nerve Sheath Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. iddo.org [iddo.org]

- 8. High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

PRO-905 as a novel antimetabolite for cancer therapy

PRO-905: A Novel Antimetabolite for Cancer Therapy

A Technical Whitepaper on the Preclinical Efficacy and Mechanism of Action of a Next-Generation Purine Synthesis Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Abstract: Malignant peripheral nerve sheath tumors (MPNST) are aggressive soft-tissue sarcomas with a poor prognosis, highlighting the urgent need for novel therapeutic strategies.[1] This whitepaper details the preclinical development of this compound, a novel phosphoramidate protide (ProTide) of thioguanosine monophosphate (TGMP). This compound is designed as a more efficient and well-tolerated alternative to traditional antimetabolites like 6-mercaptopurine (6-MP).[1][2][3] This document summarizes the mechanism of action, preclinical efficacy in MPNST models, and detailed experimental protocols for this compound, both as a single agent and in combination with glutamine amidotransferase inhibitors.

Introduction: Targeting Purine Metabolism in Cancer

Cancer cells exhibit a high demand for nucleotides to sustain rapid proliferation. This dependency makes the purine synthesis pathways an attractive target for anticancer therapies. The two major pathways for purine nucleotide synthesis are the de novo pathway, which builds purines from basic precursors, and the salvage pathway, which recycles nucleobases. Simultaneous inhibition of both pathways presents a promising strategy to effectively block nucleotide production and halt tumor growth.

This compound is a novel antimetabolite that targets the purine salvage pathway.[2][3] It is a ProTide, a type of prodrug designed to efficiently deliver its active metabolite, thioguanosine monophosphate (TGMP), into tumor cells. This approach circumvents the limitations and toxicities associated with older purine antimetabolites.[2] Preclinical studies have demonstrated that this compound exhibits robust single-agent activity and can be combined with inhibitors of the de novo pathway, such as JHU395, for enhanced antitumor efficacy in MPNST models.[1][2][3]

Mechanism of Action of this compound

This compound is a phosphoramidate protide that is metabolized intracellularly to release the active antimetabolite TGMP. TGMP mimics endogenous purine nucleotides and is incorporated into DNA and RNA, leading to cytotoxicity. By delivering pre-activated TGMP, this compound bypasses the need for enzymatic activation by hypoxanthine-guanine phosphoribosyltransferase (HGPRT), a common mechanism of resistance to drugs like 6-mercaptopurine.

The dual-pathway inhibition strategy involves the combination of this compound with JHU395, a glutamine amidotransferase inhibitor. JHU395 blocks the de novo purine synthesis pathway, leading to a partial decrease in purine monophosphates.[2][3] The addition of this compound, which targets the salvage pathway, creates a comprehensive blockade of purine synthesis, resulting in synergistic antitumor effects.[1][2][3]

Caption: Mechanism of action of this compound and its combination with JHU395.

Quantitative Preclinical Data

This compound has demonstrated significant preclinical activity in MPNST models. It delivers the active metabolite TGMP to tumors more than 2.5 times more effectively than an equimolar dose of 6-MP.[1][2][3] The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Assay | Treatment | Concentration | Effect |

|---|---|---|---|---|

| sNF96.2 | ³H-hypoxanthine Incorporation | This compound | 10 µmol/L | Significant prevention of incorporation into DNA and RNA[3] |

| sNF96.2 | Colony Formation Assay | this compound | Dose-dependent | Inhibition of colony formation[2][3] |

Table 2: In Vivo Efficacy of this compound in a Patient-Derived Xenograft (PDX) Model

| Model | Treatment | Dosage | Administration | Outcome |

|---|---|---|---|---|

| Human MPNST PDX | This compound | 20 mg/kg | i.p. 5 days/week for 4 weeks | Inhibition of MPNST growth and well-tolerated[2] |

| Murine Flank MPNST | this compound | Not specified | Not specified | Inhibition of MPNST growth and well-tolerated[1][2][3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections describe the key experimental protocols used in the evaluation of this compound.

³H-Hypoxanthine Incorporation Assay

This assay measures the inhibition of the purine salvage pathway by quantifying the incorporation of radiolabeled hypoxanthine into newly synthesized nucleic acids.

-

Cell Culture: sNF96.2 cells are seeded in appropriate culture plates and allowed to adhere overnight.

-

Treatment: Cells are treated with this compound (10 µmol/L) or a vehicle control for a specified duration (e.g., 6 hours).

-

Radiolabeling: ³H-hypoxanthine is added to the culture medium, and cells are incubated to allow for its incorporation.

-

Harvesting: Cells are washed with PBS, and nucleic acids (DNA and RNA) are precipitated using trichloroacetic acid (TCA).

-

Quantification: The amount of incorporated radioactivity in the TCA-insoluble fraction is measured using a scintillation counter.

-

Analysis: The results are expressed as a percentage of the control, with a reduction indicating inhibition of the purine salvage pathway.

Colony Formation Assay

This assay assesses the long-term proliferative capacity of cancer cells following treatment.

-

Cell Seeding: A low density of sNF96.2 cells is seeded into 6-well plates.

-

Treatment: Cells are treated with varying concentrations of this compound or a vehicle control.

-

Incubation: The plates are incubated for a period sufficient for colonies to form (typically 10-14 days). The medium is changed as needed.

-

Staining: Colonies are fixed with methanol and stained with crystal violet.

-

Quantification: The number of colonies is counted manually or using an automated colony counter.

-

Analysis: The surviving fraction is calculated for each treatment condition relative to the vehicle control.

Caption: Workflow for the colony formation assay.

Patient-Derived Xenograft (PDX) Murine Model

This in vivo model provides a more clinically relevant assessment of antitumor efficacy.

-

Tumor Implantation: Tumor fragments from a human MPNST are implanted subcutaneously into immunocompromised mice.

-

Tumor Growth: Tumors are allowed to grow to a specified volume (e.g., > 100 mm³).

-

Randomization: Mice are randomized into treatment and control groups with comparable mean starting tumor volumes.

-

Treatment Administration: this compound (20 mg/kg) or a vehicle control (PBS + 1% Tween + 10% EtOH) is administered intraperitoneally (i.p.) 5 days a week.

-

Monitoring: Tumor volume and mouse weight are measured three times per week. Tumor volume is calculated using the formula V = [L × (W²)] / 2.

-

Endpoint: At the study endpoint (e.g., 4 weeks), mice are euthanized, and tumors are harvested and weighed.

-

Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume in the treated group to the control group.

Synthesis of this compound

This compound is a phosphoramidate protide of TGMP. The synthesis is a multi-step process that results in a final product with high purity (99.5%). Detailed synthetic methods and molecular characterization are available in the supplementary materials of the primary publication.[2]

Conclusion and Future Directions

This compound is a promising novel antimetabolite with a clear mechanism of action and demonstrated preclinical efficacy against malignant peripheral nerve sheath tumors. Its ability to efficiently deliver the active metabolite TGMP to tumors represents a significant advantage over existing purine antimetabolites. The synergistic effect observed when this compound is combined with the de novo purine synthesis inhibitor JHU395 provides a strong rationale for the clinical development of this dual-pathway inhibition strategy.

Future work should focus on expanding the evaluation of this compound to other tumor types that are dependent on the purine salvage pathway. Further preclinical studies are also warranted to optimize dosing schedules and to explore potential biomarkers of response. Ultimately, the robust preclinical data for this compound supports its advancement into clinical trials to assess its safety and efficacy in patients with MPNST and other aggressive cancers.

References

The Pharmacokinetics of PRO-905: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacokinetics of PRO-905, a novel purine antimetabolite. The information presented is collated from preclinical studies and is intended to give researchers and drug development professionals a comprehensive understanding of this compound's behavior in biological systems.

Introduction to this compound

This compound is a phosphoramidate protide designed to deliver the active nucleotide antimetabolite thioguanosine monophosphate (TGMP) to tumor tissues.[1][2][3][4] It has been developed as a more efficient and potentially better-tolerated alternative to 6-mercaptopurine (6-MP), targeting the purine salvage pathway.[2][3][4] Preclinical studies have primarily focused on its efficacy in malignant peripheral nerve sheath tumors (MPNST), often in combination with glutamine amidotransferase inhibitors like JHU395.[1][2][4]

Mechanism of Action and Metabolic Pathway

This compound acts as a prodrug that is metabolized to the active 6-thioguanosine monophosphate (6-TGMP). This active metabolite is then further phosphorylated to di- and tri-phosphate forms, which can be incorporated into DNA and RNA, leading to cytotoxicity. Additionally, 6-TGMP can inhibit de novo purine synthesis. The metabolic activation of this compound bypasses some of the metabolic steps required for older thiopurine drugs, potentially leading to a more favorable pharmacokinetic and pharmacodynamic profile.

Metabolic activation pathway of this compound.

Pharmacokinetic Data

Preclinical studies in mouse models of MPNST have provided initial pharmacokinetic data for this compound. The primary focus has been on the concentration of the active metabolite, 6-TGMP, in tumor tissue.

| Parameter | This compound | 6-Mercaptopurine (6-MP) |

| Dose | 10 mg/kg, i.p. | 2.9 mg/kg, i.p. (equimolar to this compound) |

| Active Metabolite | 6-TGMP | 6-TGMP |

| Tumor AUC0-t of 6-TGMP | 268 nmol/g/hour | 114 nmol/g/hour |

| In vivo pharmacokinetic comparison of this compound and 6-MP in B6 mice with flank MPNST.[3] |

The data indicates that this compound delivers the active metabolite 6-TGMP to tumor tissue more than 2.5 times more efficiently than an equimolar dose of 6-MP.[2][3][4]

Experimental Protocols

The following are summaries of the key experimental protocols used in the preclinical evaluation of this compound.

In Vivo Pharmacokinetic Study

-

Animal Model: B6 mice bearing murine flank malignant peripheral nerve sheath tumors (MPNST).

-

Dosing:

-

This compound: 10 mg/kg administered intraperitoneally (i.p.).

-

6-Mercaptopurine (6-MP): 2.9 mg/kg (equimolar to the this compound dose) administered i.p.

-

-

Sample Collection: Tumor tissue was collected at various time points post-administration. Three mice were used per time point.

-

Bioanalysis: The concentration of the active metabolite, 6-TGMP, in the tumor tissue was quantified.

-

Data Analysis: The area under the curve (AUC) for tumor 6-TGMP concentration over time was calculated to determine the extent of drug exposure.

Workflow for the in vivo pharmacokinetic study of this compound.

In Vitro Colony Formation Assay

-

Cell Lines: Human MPNST cells (e.g., sNF96.2).

-

Treatment: Cells were treated with varying concentrations of this compound (e.g., 1, 3, 10, 30 µmol/L) or a vehicle control (DMSO).

-

Incubation: Cells were incubated for a period sufficient to allow for colony formation.

-

Staining: Colonies were stained with crystal violet.

-

Analysis: The effect of this compound on the colony formation of the MPNST cells was assessed in a dose-dependent manner.[2]

Safety and Tolerability

In preclinical studies, this compound was found to be well-tolerated in both human patient-derived xenograft (PDX) and murine flank MPNST models.[2][4] Studies in B6 mice over 12 days with a daily 10 mg/kg i.p. dose of this compound showed no significant changes in plasma alanine aminotransferase (ALT) or bilirubin levels, suggesting a lack of acute liver toxicity at this dose and schedule.[1]

Conclusion

This compound demonstrates a favorable pharmacokinetic profile in preclinical models, with enhanced delivery of its active metabolite, 6-TGMP, to tumor tissue compared to equimolar 6-MP.[3] Its mechanism as a phosphoramidate protide appears to circumvent some of the limitations of older thiopurine drugs. The compound has shown single-agent activity and is well-tolerated in animal models.[2][4] Further investigation, including clinical trials, will be necessary to fully elucidate the pharmacokinetic profile and therapeutic potential of this compound in humans.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a Novel Purine Antimetabolite, Combines with Glutamine Amidotransferase Inhibition to Suppress Growth of Malignant Peripheral Nerve Sheath Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Collection - Data from this compound, a Novel Purine Antimetabolite, Combines with Glutamine Amidotransferase Inhibition to Suppress Growth of Malignant Peripheral Nerve Sheath Tumor - Molecular Cancer Therapeutics - Figshare [aacr.figshare.com]

- 4. ORCID [orcid.org]

Methodological & Application

PRO-905 experimental protocol for in vitro studies

Introduction